m-Cresol purple

Catalog No.
S516049
CAS No.
2303-01-7
M.F
C21H18O5S
M. Wt
382.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
m-Cresol purple

CAS Number

2303-01-7

Product Name

m-Cresol purple

IUPAC Name

4-[3-(4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol

Molecular Formula

C21H18O5S

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26-21/h3-12,22-23H,1-2H3

InChI Key

OLQIKGSZDTXODA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C

Solubility

Soluble in DMSO

Synonyms

3-cresol purple, 3-cresol purple, monosodium salt, m-cresol purple, m-cresolsulfonphthalein

Canonical SMILES

CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)O)C

Description

The exact mass of the compound m-Cresol purple is 382.0875 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9607. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenolphthaleins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Spectrophotometric Seawater pH Measurements

pH Measurements in Saline and Hypersaline Media at Sub-Zero Temperatures

pH Indicator in Titrations

Capnographic Indicator

Intermediate in Chemical Production

Staining Epithelial Cells and Proteins

m-Cresol purple is a triarylmethane dye primarily utilized as a pH indicator. Its chemical formula is C21_{21}H18_{18}O5_5S, and it has a molecular weight of approximately 382.44 g/mol. The compound exhibits distinct color changes depending on the pH of the solution: it transitions from red in strongly acidic conditions (pH 1.2–2.8) to yellow in neutral to slightly basic conditions (pH 7.4–9.0), ultimately appearing purple in more alkaline environments . This unique property makes m-Cresol purple particularly useful in various analytical applications, including capnography, where it detects end-tidal carbon dioxide during tracheal intubation .

m-Cresol purple undergoes significant colorimetric changes in response to variations in pH due to its acid-base properties. When exposed to carbon dioxide, it shifts from purple to yellow because carbon dioxide forms carbonic acid upon dissolving in water, thereby lowering the pH . The compound's structural characteristics allow for these reversible reactions, which are essential for its function as a pH indicator.

The synthesis of m-Cresol purple typically involves a multi-step chemical process that includes the reaction of meta-cresol with benzene methanesulfonic acid anhydride under controlled conditions. A common method includes the following steps:

  • Condensation Reaction: Meta-cresol is reacted with benzene methanesulfonic acid anhydride in the presence of phosphorus oxychloride and zinc chloride at elevated temperatures (95-115 °C).
  • Purification: The crude product is then subjected to purification processes such as wet distillation and filtration to obtain pure m-Cresol purple .

m-Cresol purple is widely used in various fields due to its pH sensitivity:

  • Capnography: Employed as an indicator for measuring end-tidal carbon dioxide levels during medical procedures.
  • Environmental Monitoring: Used for spectrophotometric measurements of seawater pH, especially under extreme conditions of temperature and salinity .
  • Laboratory Analysis: Serves as a standard reagent in titrations and other chemical analyses requiring precise pH measurements.

Studies have shown that the addition of m-Cresol purple can influence the pH readings in seawater samples. The perturbation effects caused by the indicator must be carefully considered to ensure accurate measurements . This highlights the importance of understanding how m-Cresol purple interacts with various environmental matrices.

m-Cresol purple shares similarities with other triarylmethane dyes and pH indicators but possesses unique characteristics that set it apart. Here are some comparable compounds:

Compound NameColor Change Range (pH)Unique Features
Phenol red6.8 - 8.4Commonly used in cell culture media
Bromothymol blue6.0 - 7.6Used in titrations; blue in basic solutions
Thymol blue1.2 - 2.8 (red) / 8.0 - 9.6 (yellow)Dual range indicator; useful in both acidic and basic solutions
Universal indicator4.0 - 10.0Provides a broad spectrum of color changes across various pH levels

m-Cresol purple is unique due to its effectiveness at low temperatures and high salinities, making it particularly suitable for marine chemistry applications . Its dual color change range also allows for versatile use across different scientific fields.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Powder; [Alfa Aesar MSDS]

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

382.08749484 g/mol

Monoisotopic Mass

382.08749484 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

85ODZ58K3D

Related CAS

67763-22-8 (mono-hydrochloride salt)

Drug Indication

Vasopressin regulates renal water resorption through the V2 receptor. Inhibition of vasopressin’s effects on V2 receptors enhances water excretion and increases urinary output. M0002 is a Vasopressin 2 antagonis. It is an electrolyte-sparing aquaretic and causes much lower levels of salt excretion.

Other CAS

2303-01-7

Wikipedia

Metacresol_purple

General Manufacturing Information

Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[3-methyl-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhang Y, Lim LT. Inkjet-printed CO(2) colorimetric indicators. Talanta. 2016
2: Easley RA, Byrne RH. Spectrophotometric calibration of pH electrodes in
3: Mitchell RP, Baumgartner JC, Sedgley CM. Apical extrusion of sodium
4: Ensafi AA, Rezaei B, Nouroozi S. Highly selective spectrophotometric
5: Johnston MD, Hanlon GW, Denyer SP, Lambert RJ. Membrane damage to bacteria
6: Watanabe E, Sudo R, Takahashi M, Hayashi M. Evaluation of absorbability of
7: Schindler JF, Naranjo PA, Honaberger DA, Chang CH, Brainard JR, Vanderberg LA,
8: Richards JP, Stickelmeyer MP, Flora DB, Chance RE, Frank BH, DeFelippis MR.
9: Sipior J, Bambot S, Romauld M, Carter GM, Lakowicz JR, Rao G. A lifetime-based
10: Konings CH, Mulder C. Effect of gel filtration on urinary
11: Christy KG Jr, LaTart DB, Osterhoudt HW. Modifications for SDS-PAGE of
12: Noto A, Ogawa Y, Mori S, Yoshioka M, Kitakaze T, Hori T, Nakamura M, Miyake

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